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Compound of Interest

Compound Name: RS-100329

Cat. No.: B8567059 Get Quote

RS-100329: A Technical Guide for Researchers
An In-depth Overview of the Chemical Structure, Pharmacological Properties, and

Experimental Evaluation of the Potent and Selective α1A-Adrenoceptor Antagonist, RS-
100329.

This technical guide provides a comprehensive overview of RS-100329, a potent and selective

α1A-adrenoceptor antagonist, designed for researchers, scientists, and professionals in drug

development. This document details its chemical structure, pharmacological properties, and the

experimental methodologies used for its characterization.

Chemical Structure and Properties
RS-100329 hydrochloride is a synthetic, small-molecule antagonist with high affinity and

selectivity for the α1A-adrenergic receptor subtype.[1][2][3] Its chemical and physical properties

are summarized in the table below.
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Property Value

Chemical Name

5-Methyl-3-[3-[4-[2-(2,2,2-

trifluoroethoxy)phenyl]-1-

piperazinyl]propyl]-2,4(1H,3H)-pyrimidinedione

hydrochloride

Molecular Formula C20H25F3N4O3・HCl

Molecular Weight 462.89 g/mol

CAS Number 1215654-26-4

PubChem CID 11340200

InChI Key CWVABCXVOAVUJL-UHFFFAOYSA-N

SMILES
Cl.CC1=CNC(=O)N(CCCN2CCN(CC2)C2=C(O

CC(F)(F)F)C=CC=C2)C1=O

Purity ≥98% (HPLC)

Solubility Soluble to 100 mM in water

Storage Store at room temperature

Pharmacological Properties and Data
RS-100329 is a highly potent and selective antagonist of the α1A-adrenoceptor. This selectivity

has been demonstrated in both radioligand binding assays using cloned human adrenoceptors

and in functional studies on isolated tissues.

Binding Affinity
Radioligand binding studies have been conducted on intact Chinese Hamster Ovary (CHO-K1)

cells expressing cloned human α1A-, α1B-, and α1D-adrenoceptors. These experiments

demonstrate the high affinity and selectivity of RS-100329 for the α1A subtype.
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Adrenoceptor Subtype pKi Selectivity vs. α1A

α1A 9.6 -

α1B 7.5 126-fold

α1D 7.9 50-fold

Functional Antagonism
The functional antagonist activity of RS-100329 has been evaluated in various isolated smooth

muscle preparations by measuring its ability to inhibit noradrenaline-induced contractions. The

pA2 value, which represents the negative logarithm of the antagonist concentration that

requires a doubling of the agonist concentration to produce the same response, is a measure

of its functional potency.

Tissue Preparation Agonist pA2 of RS-100329
Predominant α1-
Subtype

Human Lower Urinary

Tract (LUT)
Noradrenaline 9.2 α1A

Rabbit Bladder Neck Noradrenaline 9.2 α1A

Human Renal Artery

(HRA)
Noradrenaline 7.3 α1D

Rat Aorta (RA) Noradrenaline 7.9 α1D

Signaling Pathway
RS-100329 acts as an antagonist at the α1A-adrenergic receptor, a G-protein coupled receptor

(GPCR) of the Gq subtype. In its natural state, the binding of an agonist like norepinephrine to

the α1A-adrenoceptor initiates a signaling cascade. This involves the activation of

Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to

bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium

ions (Ca2+). The increased intracellular Ca2+ and DAG together activate Protein Kinase C
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(PKC), leading to downstream cellular responses, such as smooth muscle contraction. RS-
100329, by blocking the initial binding of the agonist, inhibits this entire signaling pathway.
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Caption: α1A-Adrenergic Receptor Signaling Pathway and Inhibition by RS-100329.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization

of RS-100329.

Radioligand Binding Assay (Intact Cells)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of

RS-100329 for human α1-adrenoceptor subtypes expressed in CHO-K1 cells.

Cell Culture: CHO-K1 cells stably transfected with human α1A-, α1B-, or α1D-adrenoceptor

cDNA are cultured to confluence in appropriate cell culture medium.

Cell Preparation: On the day of the assay, cells are harvested and washed with a suitable

buffer (e.g., phosphate-buffered saline).

Assay Conditions:

Radioligand: A subtype-selective radioligand (e.g., [3H]-prazosin for α1B and α1D, or a

specific α1A radioligand) is used at a fixed concentration, typically near its Kd value.

Competitor: RS-100329 is prepared in a series of dilutions.
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Incubation: The cell suspension, radioligand, and competitor (or buffer for total binding)

are incubated in a final volume (e.g., 250 µL) in 96-well plates. Incubation is carried out at

37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

Non-specific Binding: Determined in the presence of a high concentration of a non-

selective antagonist (e.g., 10 µM phentolamine).

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber

filters (e.g., GF/C) using a cell harvester. The filters are washed multiple times with ice-cold

buffer to separate bound from free radioligand.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The concentration of RS-100329 that inhibits 50% of specific binding (IC50) is

determined by non-linear regression analysis. The Ki value is then calculated using the

Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.
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Caption: Experimental Workflow for Radioligand Binding Assay.
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In Vitro Functional Antagonism Assay (Isolated Tissues)
This protocol outlines the methodology to determine the functional antagonist potency (pA2) of

RS-100329 in isolated smooth muscle tissues.

Tissue Preparation:

Tissues such as human lower urinary tract, rabbit bladder neck, human renal artery, or rat

thoracic aorta are obtained and dissected in cold, oxygenated physiological salt solution

(e.g., Krebs-Henseleit solution).

The tissues are cut into rings or strips and mounted in organ baths containing the

physiological salt solution, maintained at 37°C, and continuously bubbled with 95% O2 /

5% CO2.

Equilibration: The tissues are allowed to equilibrate under a resting tension (e.g., 1-2 grams)

for a period of time (e.g., 60-90 minutes), with periodic washing.

Contraction:

A cumulative concentration-response curve to an agonist (e.g., noradrenaline) is

established to determine the baseline contractile response.

After washout and a re-equilibration period, the tissues are incubated with a specific

concentration of RS-100329 for a set time (e.g., 30-60 minutes).

A second cumulative concentration-response curve to the agonist is then generated in the

presence of RS-100329.

Data Analysis:

The concentration-response curves for the agonist in the absence and presence of the

antagonist are plotted.

The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the

agonist EC50 in the absence of the antagonist) is calculated.
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A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of

the molar concentration of the antagonist. The x-intercept of the linear regression of the

Schild plot provides the pA2 value.
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Caption: Experimental Workflow for Functional Antagonism Assay.
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In Vivo Activity
While detailed protocols for in vivo studies are beyond the scope of this guide, it is noteworthy

that RS-100329 has been shown to be active in vivo. In animal models, it has been

demonstrated to reduce baseline urethral pressure and inhibit reflex urethral contractions,

consistent with its α1A-adrenoceptor antagonist activity. This suggests its potential therapeutic

utility in conditions such as benign prostatic hyperplasia, where antagonism of α1A-

adrenoceptors in the lower urinary tract is a key therapeutic strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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